molecular formula C29H40N4O7 B12378048 Omadacycline-d9

Omadacycline-d9

Cat. No.: B12378048
M. Wt: 565.7 g/mol
InChI Key: VJYKVCURWJGLPG-MYKRUONFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omadacycline-d9 is a novel aminomethylcycline antibiotic. It is a deuterated form of omadacycline, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the pharmacokinetic properties of the compound. This compound is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It is effective against a broad spectrum of bacteria, including those resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omadacycline-d9 involves the incorporation of deuterium atoms into the omadacycline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and formulated into the desired dosage forms .

Chemical Reactions Analysis

Types of Reactions

Omadacycline-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the specific reaction but typically involve controlled temperature and pressure .

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Omadacycline-d9 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on the chemical properties of antibiotics.

    Biology: Used to study the interactions of antibiotics with bacterial cells and the mechanisms of antibiotic resistance.

    Medicine: Used in clinical research to evaluate the efficacy and safety of deuterated antibiotics in treating bacterial infections.

    Industry: Used in the development of new antibiotics with improved pharmacokinetic properties

Mechanism of Action

Omadacycline-d9 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA and thus inhibiting the addition of new amino acids to the growing peptide chain. This results in the inhibition of bacterial growth and replication. The molecular targets of this compound include the bacterial ribosome and various proteins involved in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to omadacycline-d9 include:

Uniqueness

This compound is unique due to its deuterium incorporation, which can enhance its pharmacokinetic properties. This modification can result in improved stability, reduced metabolism, and potentially enhanced efficacy compared to non-deuterated antibiotics .

Properties

Molecular Formula

C29H40N4O7

Molecular Weight

565.7 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[[[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]methyl]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1/i1D3,2D3,3D3

InChI Key

VJYKVCURWJGLPG-MYKRUONFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

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